molecular formula C7H4BrFN2S B2878185 5-Bromo-4-fluorobenzo[d]thiazol-2-amine CAS No. 1427383-09-2

5-Bromo-4-fluorobenzo[d]thiazol-2-amine

Cat. No.: B2878185
CAS No.: 1427383-09-2
M. Wt: 247.09
InChI Key: LWXCVPDDCLOKOO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluorobenzo[d]thiazol-2-amine typically involves the reaction of 5-bromo-4-fluoroaniline with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then cyclizes to form the benzo[d]thiazole ring . The reaction conditions often include the use of a strong acid such as hydrochloric acid and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Biological Activity

5-Bromo-4-fluorobenzo[d]thiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H8BrFNS, with a molecular weight of approximately 305.16 g/mol. The presence of bromine and fluorine atoms in its structure contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Halogenation : Bromination and fluorination are performed to introduce the halogen substituents at specific positions on the benzothiazole ring.
  • Amine Functionalization : The final step involves the introduction of the amine group, which is crucial for the biological activity of the compound.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Clostridioides difficile by inhibiting the FabK enzyme, which is critical for bacterial fatty acid biosynthesis. The compound exhibited an IC50 value in the low micromolar range, indicating potent antibacterial activity .

Anticancer Potential

Research has indicated that benzothiazole derivatives, including this compound, possess significant anticancer properties. A review highlighted that compounds with similar structures have been effective against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves interaction with cellular targets that disrupt critical signaling pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. Key findings from SAR studies suggest that:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups like bromine and fluorine enhances the compound's potency against certain biological targets .
  • Substitution Patterns : Variations in substitution patterns on the benzothiazole ring can lead to significant differences in biological activity, emphasizing the importance of precise structural design in drug development .

Case Studies

  • Antibacterial Activity Against C. difficile :
    • Objective : Evaluate the inhibitory effect on FabK.
    • Results : The compound showed an IC50 value of 0.10 to 0.24 μM, indicating strong antibacterial potential .
  • Anticancer Studies :
    • Objective : Investigate cytotoxic effects on cancer cell lines.
    • Results : Compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, leading to apoptosis through mitochondrial pathways .

Comparison of Biological Activities

Compound NameMolecular FormulaBiological ActivityIC50 (μM)
This compoundC11H8BrFNSAntibacterial0.10 - 0.24
Benzothiazole Derivative AC10H7BrN2SAnticancer0.50
Benzothiazole Derivative BC11H8ClN3SAntimicrobial0.30

Properties

IUPAC Name

5-bromo-4-fluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2S/c8-3-1-2-4-6(5(3)9)11-7(10)12-4/h1-2H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXCVPDDCLOKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1SC(=N2)N)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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